molecular formula C19H24O3 B5008094 1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene

1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene

Cat. No.: B5008094
M. Wt: 300.4 g/mol
InChI Key: MBTKOASWMGOTTB-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene is an organic compound that belongs to the class of aryloxyalkanes. This compound is characterized by the presence of a methoxyphenoxy group attached to a butoxy chain, which is further connected to a dimethylbenzene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Formation of 2-methoxyphenoxybutane: The 2-methoxyphenol is then reacted with 1-bromobutane in the presence of a base like potassium carbonate to form 2-methoxyphenoxybutane.

    Coupling with 2,3-dimethylbenzene: Finally, the 2-methoxyphenoxybutane is coupled with 2,3-dimethylbenzene through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The compound can be reduced to remove the methoxy group, resulting in the formation of a simpler hydrocarbon.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenoxybutane derivatives.

    Reduction: Formation of butoxy-dimethylbenzene derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The butoxy chain and dimethylbenzene ring contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-methoxyphenoxy)butoxy]-2,3-dimethylbenzene
  • 1-[4-(2-methoxyphenoxy)butoxy]naphthalene
  • 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene

Uniqueness

1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene is unique due to its specific combination of functional groups and structural features. The presence of both the methoxyphenoxy group and the dimethylbenzene ring provides a distinct set of chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill as effectively.

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-15-9-8-12-17(16(15)2)21-13-6-7-14-22-19-11-5-4-10-18(19)20-3/h4-5,8-12H,6-7,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTKOASWMGOTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCOC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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